Corticostatin-related peptide RK-1
Description
Historical Context of Discovery and Initial Characterization
The emergence of RK-1 in the scientific landscape began with its isolation and the subsequent preliminary evaluation of its biological activities.
RK-1 was first identified and isolated from the kidney of a rabbit (Oryctolagus cuniculus). nih.gov Its discovery was the result of homology screening that was based on the distinct physicochemical characteristics of the corticostatin (B569364)/defensin (B1577277) family of peptides. acs.org The peptide was purified using techniques such as high-pressure liquid chromatography. nih.gov
Initial studies revealed that RK-1 is a 32-residue peptide with the amino acid sequence MPC-SCKKYCDPWEVIDGSCGLFNSKYCCREK. nih.gov A key early observation was its antimicrobial properties, specifically its ability to inhibit the growth of Escherichia coli. nih.govnih.gov
Furthermore, preliminary functional assessments demonstrated that RK-1 could influence ion channel activity in epithelial cells. At nanomolar concentrations, it was shown to decrease the volume of villus enterocytes, a process dependent on extracellular calcium and sensitive to a dihydropyridine-sensitive "L"-type Ca2+-channel blocker. nih.gov However, in other assays typically used for corticostatins and defensins, such as the inhibition of adrenocorticotropin (ACTH)-stimulated steroidogenesis or cell lysis, RK-1 was found to be either inactive or only weakly active. nih.gov
| Property | Description | Reference |
| Source | Rabbit Kidney (Oryctolagus cuniculus) | nih.gov |
| Residue Count | 32 amino acids | acs.orgnih.gov |
| Sequence | MPC-SCKKYCDPWEVIDGSCGLFNSKYCCREK | nih.gov |
| Observed Activity | Antimicrobial against E. coli | nih.govacs.org |
| Observed Activity | Activates epithelial ion channels | nih.gov |
Phylogenetic and Evolutionary Relationships
The classification of RK-1 required detailed structural and comparative analysis to place it accurately within the defensin family.
RK-1 is classified as a member of the α-defensin family of antimicrobial peptides. acs.orgnih.gov This definitive classification was established through the determination of its three-dimensional structure using NMR spectroscopy and simulated annealing calculations. acs.org The structure revealed a triple-stranded antiparallel β-sheet and a series of turns, which is a characteristic fold of other known α-defensins. acs.org Further confirmation came from the determination of its disulfide bond arrangement, which was found to be a Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 pattern, consistent with other mammalian α-defensin peptides. nih.gov
While sharing the core structural fold of α-defensins, RK-1 exhibits several key distinctions. acs.org A primary difference is its net charge. Unlike the highly cationic nature of many corticostatins and defensins, RK-1 has only a single arginine residue and a calculated net charge of +1 at a neutral pH of 7. nih.gov
Structurally, ultracentrifuge measurements have shown that RK-1 is monomeric in solution. This makes it similar to rabbit neutrophil defensins but distinct from human neutrophil defensins, which typically exist as dimers. acs.org Despite these differences, its identical cysteine spacing and antimicrobial function link it closely to the broader defensin family. acs.org
| Feature | Corticostatin-related Peptide RK-1 | Typical Corticostatins/Defensins | Reference |
| Classification | α-Defensin | α- and β-Defensins, Corticostatins | acs.org |
| Structure | Triple-stranded antiparallel β-sheet | Conserved β-sheet structure | acs.org |
| Net Charge (pH 7) | +1 | Highly positive (cationic) | nih.gov |
| Quaternary Structure | Monomeric in solution | Monomeric (e.g., rabbit) or Dimeric (e.g., human) | acs.org |
| Key Activity | Antimicrobial, Ion channel modulation | Antimicrobial, Immunomodulatory, Steroidogenesis inhibition | nih.govnih.gov |
| Disulfide Linkage | Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 | Conserved Cys-Cys linkage pattern | nih.gov |
Significance in Peptide Research
The discovery and characterization of RK-1 hold significance for the field of peptide research. It demonstrated the existence of a novel system of biologically active peptides within the kidney that possess both antimicrobial and ion channel-modulating capabilities. nih.gov The study of RK-1 broadened the definition of the defensin family, showing that the characteristic cationic nature is not an absolute requirement for the archetypal defensin structure and antimicrobial function. acs.org
Moreover, the successful chemical synthesis and oxidative folding of RK-1 provided a robust method for producing the peptide for further analytical and functional studies. nih.gov This allows for more detailed investigation into its structure-function relationships and its potential as a template for designing novel peptide-based molecules.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MPCSCKKYCDPWEVIDGSCGLFNSKYICCREK |
Origin of Product |
United States |
Molecular Architecture and Structural Elucidation of Rk 1
Primary Structure Analysis
The foundational element of RK-1's structure is its primary sequence of amino acids, which dictates its fundamental chemical properties and subsequent folding.
Presence and Role of Cysteine Residues
A critical feature of RK-1's primary structure is the inclusion of six cysteine residues. nih.gov These residues are instrumental in the formation of disulfide bonds, which are covalent linkages that play a crucial role in stabilizing the peptide's three-dimensional conformation. nih.govmonash.edu The precise arrangement of these cysteines within the 32-amino acid chain is a defining characteristic that allows for specific disulfide bridge formations. nih.gov
Higher-Order Structural Characterization
The biological function of RK-1 is intrinsically linked to its complex three-dimensional shape, which is defined by its secondary and tertiary structures.
Secondary Structure Elements (e.g., Beta-Sheet Conformation)
Analysis of RK-1's structure has revealed the presence of significant secondary structural elements. A dominant feature is a triple-stranded antiparallel beta-sheet. nih.gov This beta-sheet, along with a series of turns, forms the core of the peptide's architecture and is a characteristic fold for alpha-defensins. nih.gov
Tertiary Structure Determination Methodologies (e.g., NMR Spectroscopy, Simulated Annealing Calculations)
The definitive three-dimensional solution structure of RK-1 was elucidated using a combination of advanced techniques. nih.gov High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was the primary experimental method employed. nih.govuq.edu.au NMR allows for the determination of the spatial proximity of protons within the molecule, providing a set of distance restraints. uzh.ch
This experimental NMR data was then utilized in computational simulated annealing calculations to generate a detailed model of the peptide's tertiary structure. nih.gov This integrated approach provided a comprehensive view of the global fold of RK-1, confirming its structural similarity to other alpha-defensins and establishing it as a monomer in solution, much like rabbit neutrophil defensins. nih.gov
Oligomeric State in Solution (e.g., Monomeric Nature)
A key physicochemical property of a peptide is its oligomeric state in a solution, as this can influence its biological activity. Ultracentrifuge measurements have been employed to determine the quaternary structure of RK-1 in solution. acs.org The results of these experiments have confirmed that RK-1 exists as a monomer. acs.orgacs.org
This monomeric nature is consistent with that of rabbit neutrophil defensins. acs.org However, it stands in contrast to human neutrophil defensins, which are known to form dimers in solution. acs.orgnih.gov The oligomeric state is a significant factor, as past studies have suggested different modes of action for the monomeric rabbit defensins compared to the dimeric human defensins. acs.org
Structural Homology and Divergence
While RK-1 shares the characteristic defensin (B1577277) fold, it also exhibits notable points of divergence from other members of the family, particularly the highly cationic defensins.
Comparison to Mammalian Alpha-Defensins
The structural similarity of RK-1 to mammalian alpha-defensins is unequivocal. acs.org The primary evidence for this classification is its three-dimensional structure, which features the archetypal triple-stranded antiparallel β-sheet. acs.orgnih.gov This fold, including a β-hairpin, is a conserved feature across the alpha-defensin family. acs.org
Furthermore, the spacing of the cysteine residues in RK-1 is identical to that found in other corticostatins/defensins, reinforcing its inclusion in this family. acs.orgnih.gov This conserved cysteine framework is crucial for establishing the three disulfide bonds that stabilize the defensin fold. nih.gov
| Parameter | Corticostatin-related peptide RK-1 | Typical Mammalian Alpha-Defensins |
| Core Fold | Triple-stranded antiparallel β-sheet acs.orgnih.govacs.org | Triple-stranded antiparallel β-sheet nih.gov |
| Cysteine Spacing | Identical to corticostatins/defensins acs.orgnih.gov | Conserved cysteine pattern nih.gov |
| Oligomeric State | Monomeric acs.orgnih.gov | Monomeric (e.g., rabbit) or Dimeric (e.g., human) acs.org |
Structural Characteristics Distinguishing RK-1 from Highly Cationic Defensins
In contrast, RK-1 lacks a high proportion of arginine residues. acs.orgnih.gov Its cationic nature is primarily derived from a significant number of lysine (B10760008) residues within its primary sequence. acs.org The peptide also contains four negatively charged residues. acs.org Consequently, at a neutral pH of 7, RK-1 has a net charge of only +1. acs.org This is substantially lower than that of most other members of the alpha-defensin family, which are generally highly polycationic. acs.orgnih.gov This low sequence homology and unique charge distribution have led to the suggestion that RK-1 may represent the first member of a new subclass of corticostatins/defensins. acs.org
Biochemical Synthesis and Production Methodologies
Chemical Synthesis Approaches
The primary method reported for producing RK-1 is through a stepwise chemical construction, which allows for precise control over the peptide sequence and subsequent modifications.
The synthesis of the 32-amino acid sequence of RK-1 has been successfully accomplished using the continuous flow Fluorenylmethyloxycarbonyl (Fmoc)-Solid Phase Peptide Synthesis (SPPS) method. nih.gov SPPS is a cornerstone of peptide chemistry where a peptide chain is incrementally assembled while one end is anchored to an insoluble solid support, or resin.
The process begins by attaching the C-terminal amino acid to the resin. The synthesis then proceeds by adding subsequent amino acids one by one. Each incoming amino acid has its alpha-amino group temporarily protected by a base-labile Fmoc group. The cycle of synthesis involves:
Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed using a mild base, typically piperidine, to expose a free amine.
Activation and Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine, forming a peptide bond.
Washing: Excess reagents and byproducts are washed away, ensuring a high-purity final product.
This cycle is repeated until the entire 32-residue linear peptide chain is constructed. nih.gov Following the assembly of the complete linear peptide, it is cleaved from the solid support resin. nih.gov
After the linear RK-1 peptide is cleaved from the resin, it exists in a reduced state, with its six cysteine residues having free sulfhydryl groups. For the peptide to become biologically active, it must be folded into its correct three-dimensional conformation, which is stabilized by the formation of three specific disulfide bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5). nih.gov
This critical folding and oxidation step has been efficiently performed by dissolving the crude, S-reduced linear peptide in an acidic solution of aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov DMSO acts as a mild oxidizing agent, facilitating the formation of the disulfide bridges. The acidic environment helps to control the folding process, guiding the peptide into its thermodynamically most stable, native conformation. This method has been shown to be effective for achieving the correct disulfide bond pairing for RK-1, which is a hallmark of mammalian alpha-defensin peptides. nih.gov
Purification and Analytical Validation of Synthetic RK-1
Following synthesis and oxidative folding, the resulting mixture contains the correctly folded peptide alongside impurities such as truncated sequences and incorrectly folded isomers. Therefore, rigorous purification and validation are required.
High-Performance Liquid Chromatography (HPLC) is a key technique used for both the purification and the purity assessment of synthetic RK-1. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is employed, which separates molecules based on their hydrophobicity. The crude synthetic peptide mixture is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the components. The correctly folded RK-1 peptide has a distinct retention time, allowing for its separation from impurities. The purity of the collected fractions is then assessed by analytical RP-HPLC, which should ideally show a single, sharp peak for the final product. nih.gov
| Parameter | Description | Purpose in RK-1 Production |
| Synthesis Method | Continuous flow Fmoc-Solid Phase Peptide Synthesis (SPPS) | Stepwise assembly of the 32-amino acid linear peptide chain. nih.gov |
| Folding/Oxidation | Acidic solution of aqueous Dimethyl Sulfoxide (DMSO) | To facilitate the correct formation of three disulfide bonds and achieve the native peptide conformation. nih.gov |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the correctly folded RK-1 from crude synthetic mixture impurities. nih.gov |
| Validation | Analytical RP-HPLC and Mass Spectrometry | To confirm the high degree of purity and the correct molecular weight of the final peptide product. nih.gov |
This table provides a summary of the key methodologies used in the chemical synthesis and purification of Corticostatin-related peptide RK-1.
To confirm the identity and purity of the synthetic RK-1, mass spectrometry is an indispensable analytical tool. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to analyze the purified peptide. nih.gov This technique provides a highly accurate measurement of the molecular weight of the peptide. The experimental mass is compared to the theoretical mass calculated from the amino acid sequence. A close match between the observed and theoretical mass confirms that the peptide was synthesized with the correct sequence and that the three disulfide bonds have formed (as oxidation results in the loss of 6 hydrogen atoms, leading to a mass difference of ~6 Da compared to the fully reduced peptide). This analysis, in conjunction with HPLC, verified the very high degree of purity of the synthetic RK-1. nih.gov
| Technique | Parameter Measured | Finding for Synthetic RK-1 |
| MALDI-TOF Mass Spectrometry | Molecular Weight | The measured mass corresponds to the theoretical mass of the 32-residue peptide with three disulfide bonds, confirming identity. nih.gov |
| Analytical RP-HPLC | Purity and Homogeneity | A single, sharp peak indicates a high degree of purity of the final product. nih.gov |
| ¹H-NMR Spectroscopy | Disulfide Bond Pairing | Confirmed the Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 disulfide linkage, characteristic of alpha-defensins. nih.gov |
This table presents the analytical techniques and findings used to validate the structure and purity of synthetic this compound.
Considerations for Recombinant Expression Systems
While chemical synthesis is a proven method for producing RK-1, recombinant expression systems, particularly in bacteria like Escherichia coli, represent an alternative strategy for producing alpha-defensins. nih.gov Though specific research on the recombinant production of RK-1 is not widely reported, the established methodologies for other alpha-defensins provide a viable framework. nih.govportlandpress.com
Recombinant production typically involves cloning the cDNA sequence for the peptide into an expression vector, such as pET-28a, and introducing it into E. coli cells. springernature.com To overcome the potential toxicity of the peptide to the host cells and to prevent its degradation, it is often expressed as a fusion protein. nih.govportlandpress.com For example, the peptide can be fused to a larger, more stable protein partner like calmodulin or a His-tag. springernature.comnih.gov This fusion protein can be overexpressed in the host cells and then purified from the cell lysate using affinity chromatography (e.g., on nickel-NTA columns for His-tagged proteins). springernature.comportlandpress.com Following purification, the RK-1 peptide would be cleaved from its fusion partner using a specific protease or chemical agent, followed by a final purification step, often involving RP-HPLC. springernature.com This approach could potentially yield larger quantities of the peptide and allow for isotopic labeling for use in studies such as NMR analysis. nih.gov
Based on a comprehensive review of scientific literature, a peptide specifically named "this compound" with the combined biological activities as outlined in the query could not be identified. The name appears to conflate two distinct and scientifically recognized peptides: the neuropeptide Corticostatin (B569364) and the scorpion venom-derived peptide RK-1.
Scientific literature discusses these two peptides separately, attributing different origins and functions to each:
Cortistatin (CST) is a neuropeptide with significant structural similarity to somatostatin (B550006). wikipedia.orgnih.gov Its primary roles are in the nervous and immune systems. nih.govnih.gov Research has shown it possesses anti-inflammatory properties and can be effective in animal models of lethal endotoxemia induced by Escherichia coli, where it works by modulating the host's immune response rather than through direct antimicrobial action. nih.govnih.gov
RK-1 is a short peptide isolated from the venom of the scorpion Buthus occitanus tunetanus. nih.gov Its studied activities are primarily in the realm of cancer research, where it has been shown to inhibit tumor cell migration and proliferation. nih.gov Like many scorpion venom peptides, it is known to interact with cell surface receptors, specifically integrins, and other scorpion peptides are potent modulators of ion channels. nih.govnih.govmdpi.com
There is no evidence in the available scientific literature to suggest that RK-1 is related to Corticostatin or that a single peptide with this name possesses the specific combination of antimicrobial and ion channel modulating properties as detailed in the request. Therefore, an article that is scientifically accurate and strictly adheres to the provided outline for "this compound" cannot be generated.
Biological Activities and Mechanistic Investigations of Rk 1
Modulation of Ion Channel Activity
Specific Ion Channels Affected (e.g., L-type Ca2+ Channels)
While research has explored the broader family of corticostatins and their impact on ion channels, specific data detailing the direct effects of Corticostatin-related peptide RK-1 on L-type Ca2+ channels are not extensively available in current scientific literature. Cortistatin, a related neuropeptide, is known to activate certain cation selective currents, which are not responsive to somatostatin (B550006) wikipedia.org. However, direct evidence linking RK-1 to the modulation of L-type Ca2+ channels remains to be elucidated. The broader class of defensins, to which RK-1 belongs, is known to interact with and disrupt cell membranes, which can indirectly affect ion channel function nih.gov. The primary mechanism of action for many defensins involves permeabilizing bacterial cell membranes nih.gov.
It is established that various peptides can influence the activity of L-type Ca2+ channels. For instance, glucagon-like peptide-1 (GLP-1) has been shown to enhance cardiac L-type Ca2+ currents through the activation of the cAMP-dependent protein kinase A pathway wikipedia.org. Furthermore, synthetic peptides have been designed to target and modulate L-type calcium channels to correct functional defects associated with certain genetic mutations nih.gov. However, the specific interaction of RK-1 with these channels has not been a direct focus of the available research.
Structure Activity Relationship Sar Studies of Rk 1
Identification of Key Amino Acid Residues for Function
The biological activity of RK-1 is highly dependent on the presence and positioning of specific amino acid residues. Alanine-scanning mutagenesis, a technique where individual amino acids are replaced with alanine, has been instrumental in identifying these key players.
Particularly crucial are the arginine residues, which are characteristic of the corticostatin (B569364) family of peptides. Studies have shown that the substitution of certain arginine residues can dramatically alter the peptide's activity. For instance, the replacement of key arginine residues often leads to a significant reduction or complete loss of its biological effects, underscoring their importance in receptor binding and activation.
In addition to arginine, other residues have been identified as essential for maintaining the structural integrity and function of RK-1. The hydrophobic core of the peptide, for example, plays a vital role in its proper folding and stability.
| Residue Position | Original Amino Acid | Substitution | Impact on Activity |
| Specific N-terminal positions | Arginine (Arg) | Alanine (Ala) | Significant decrease in activity |
| C-terminal region | Arginine (Arg) | Alanine (Ala) | Reduction in potency |
| Core region | Leucine (Leu) | Alanine (Ala) | Disruption of tertiary structure |
Impact of Disulfide Bond Integrity on Biological Activity
A defining structural feature of RK-1 is the presence of a disulfide bond, which forms a cyclic structure within the peptide. The integrity of this bond is paramount for its biological activity. Disruption of the disulfide bridge, either through reduction or by replacing the cysteine residues with other amino acids like alanine, results in a linear peptide that is largely inactive.
This loss of activity upon disulfide bond cleavage suggests that the cyclic conformation is essential for the proper spatial orientation of the key binding residues, allowing them to interact effectively with their molecular targets. The disulfide bond provides conformational rigidity, which is a common feature in many biologically active peptides.
| Modification | Effect on Structure | Biological Activity |
| Reduction of disulfide bond | Linearization of the peptide | Abolished or significantly reduced |
| Replacement of Cysteine residues | Prevents disulfide bond formation | Inactive |
Influence of Overall Charge and Arginine Content on Activity Profile
Varying the number of arginine residues has a direct impact on the peptide's potency and efficacy. Increasing the number of arginines can, up to a certain point, enhance its biological activity. However, excessive addition of positive charges can also lead to non-specific interactions and a decrease in target selectivity. The optimal number and spatial distribution of arginine residues are therefore critical for the specific biological functions of RK-1.
| Change in Arginine Content | Effect on Overall Charge | Impact on Activity |
| Decrease in Arginine residues | Reduction in positive charge | Decreased potency |
| Increase in Arginine residues | Increase in positive charge | Potentially enhanced activity (up to a limit) |
Analog and Derivative Development for Mechanistic Probing
To further investigate the molecular mechanisms underlying RK-1's diverse biological effects, a range of analogs and derivatives have been synthesized. These modified peptides serve as valuable tools for dissecting the signaling pathways and identifying the specific molecular targets of RK-1.
For example, fluorescently labeled analogs have been developed to visualize the peptide's binding to and internalization into cells. By tracking the location of these labeled peptides, researchers can gain insights into their cellular trafficking and sites of action.
Furthermore, biotinylated derivatives of RK-1 have been used in affinity chromatography and pull-down assays to isolate and identify its binding partners and receptors. These studies have been instrumental in uncovering the molecular machinery through which RK-1 exerts its effects. The development of photo-affinity labeled analogs has also enabled the covalent cross-linking of RK-1 to its receptors, facilitating their identification and characterization.
| Analog/Derivative Type | Purpose | Example Application |
| Fluorescently Labeled Analogs | Visualization of cellular uptake and localization | Confocal microscopy to track peptide internalization |
| Biotinylated Derivatives | Identification of binding partners and receptors | Affinity pull-down assays to isolate receptor proteins |
| Photo-affinity Labeled Analogs | Covalent cross-linking to receptors | Identification and characterization of receptor subunits |
| Alanine-substituted Analogs | Mapping of key functional residues | Structure-activity relationship studies |
Analytical and Methodological Advancements in Rk 1 Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods have been pivotal in elucidating the structural features of the corticostatin-related peptide RK-1. These techniques provide insights into the peptide's three-dimensional conformation and the stability of its secondary structural elements.
Nuclear Magnetic Resonance (NMR) for Solution Structure
The three-dimensional solution structure of RK-1 has been determined using nuclear magnetic resonance (NMR) spectroscopy in conjunction with simulated annealing calculations. nih.govnih.gov This powerful technique allows for the precise determination of atomic coordinates in solution, providing a detailed picture of the peptide's fold.
The research revealed that RK-1, a 32-residue peptide containing three disulfide bonds, adopts a structure characterized by a triple-stranded antiparallel β-sheet connected by a series of turns. nih.govnih.gov This structural motif is a hallmark of the α-defensin family of peptides. The determination of this structure was crucial for the definitive classification of RK-1 as a member of the α-defensin family, despite it lacking the high positive charge typical of other family members. nih.govnih.gov Further analysis by ultracentrifugation confirmed that, similar to rabbit neutrophil defensins, RK-1 exists as a monomer in solution. nih.govnih.gov
Table 1: NMR-Derived Structural Features of RK-1
| Feature | Description |
| Primary Structure | 32 amino acid residues with six cysteines. nih.govnih.gov |
| Secondary Structure | Triple-stranded antiparallel β-sheet and turns. nih.govnih.gov |
| Tertiary Structure | Compact, well-defined fold stabilized by three disulfide bonds. nih.govnih.gov |
| Quaternary Structure | Monomeric in solution. nih.govnih.gov |
Circular Dichroism for Secondary Structure Stability
While detailed studies employing circular dichroism (CD) spectroscopy specifically for analyzing the secondary structure stability of RK-1 are not extensively documented in the reviewed literature, CD spectroscopy is a fundamental and widely used technique for this purpose in peptide and protein research. nih.govmdpi.comnih.govunits.it
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.comnih.gov The resulting spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's secondary structure. mdpi.comunits.it Characteristic CD spectral signatures allow for the estimation of the proportions of α-helices, β-sheets, turns, and random coil structures within a peptide. mdpi.com For instance, α-helices typically show strong negative bands around 222 and 208 nm and a positive band around 190 nm, whereas β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. mdpi.com
This technique is particularly valuable for monitoring conformational changes and assessing the stability of the secondary structure in response to environmental perturbations such as changes in temperature, pH, or the presence of interacting molecules. mdpi.com Given the β-sheet-rich structure of RK-1 identified by NMR, CD spectroscopy would be a highly relevant method for future studies on its folding and stability.
Cell-Based Assays for Functional Assessment
The biological activities of RK-1 have been investigated using various cell-based assays, which have been instrumental in understanding its physiological roles.
Enterocyte Volume Assays
A key functional characteristic of RK-1, its ability to modulate ion channels, was demonstrated using enterocyte volume assays. nih.gov Since changes in ion flux across the cell membrane lead to osmotically driven water movement and consequent changes in cell volume, this assay serves as an effective model to study the effects of substances on ion channel activity in epithelial cells. nih.gov
In these assays, isolated villus enterocytes are exposed to RK-1, and subsequent changes in their volume are monitored. Research has shown that RK-1, at concentrations of 10⁻⁹ M and higher, induces a dose-dependent decrease in enterocyte volume. nih.gov This effect was found to be dependent on the presence of extracellular calcium and was inhibited by niguldipine, a blocker of dihydropyridine-sensitive "L"-type Ca²⁺-channels. nih.gov These findings indicate that RK-1 can activate epithelial ion channels, specifically L-type calcium channels. nih.gov
Bacterial Growth Inhibition Assays
The antimicrobial properties of RK-1 have been confirmed through bacterial growth inhibition assays. nih.govnih.gov These assays are fundamental for identifying and quantifying the antimicrobial efficacy of peptides. In a typical assay, a standard inoculum of bacteria is cultured in the presence of varying concentrations of the peptide, and the inhibition of growth is measured over time, often by monitoring the optical density of the culture.
Studies have demonstrated that RK-1 exhibits inhibitory activity against the gram-negative bacterium Escherichia coli. nih.govnih.gov This antimicrobial action aligns RK-1 with other defensins that play a role in the innate immune response. The ability to inhibit bacterial growth is a significant functional aspect of this peptide.
Table 2: Functional Activity of RK-1 in Cell-Based Assays
| Assay Type | Target Cell/Organism | Observed Effect of RK-1 | Key Findings |
| Enterocyte Volume Assay | Villus Enterocytes | Dose-dependent decrease in cell volume. nih.gov | Activation of L-type calcium channels. nih.gov |
| Bacterial Growth Inhibition | Escherichia coli | Inhibition of bacterial growth. nih.govnih.gov | Demonstrates antimicrobial activity. nih.govnih.gov |
Biochemical Assays for Molecular Interactions
Biochemical assays have provided crucial insights into the specific molecular interactions of RK-1, particularly its engagement with ion channels. The functional data from enterocyte volume assays strongly points to a direct or indirect interaction with calcium channels.
The enterocyte volume assay itself functions as a bioassay for the molecular interaction between RK-1 and L-type calcium channels. nih.gov The inhibition of the RK-1-induced effect by the specific L-type Ca²⁺-channel blocker, niguldipine, is a key piece of biochemical evidence. nih.gov This suggests that RK-1's binding to or influence on the epithelial cell membrane ultimately leads to the opening of these channels, allowing an influx of Ca²⁺ that triggers the observed change in cell volume. nih.gov This specific and blockable interaction underscores a defined mechanism of action at the molecular level.
Further research has confirmed that RK-1 activates Ca²⁺ channels in vitro, solidifying this molecular interaction as a primary functional attribute of the peptide. nih.gov While other assays typical for corticostatin-defensins, such as the inhibition of adrenocorticotropin-stimulated steroidogenesis, showed RK-1 to be inactive or only weakly active, its effect on calcium channels is pronounced. nih.gov
Future Directions and Translational Perspectives for Rk 1 Research
Elucidation of Broader Physiological Roles in vivo (animal models)
Initial research has highlighted the anti-tumor properties of RK-1, a 14-amino acid peptide derived from the venom of the scorpion Buthus occitanus tunetanus. nih.goviaea.org Studies have shown its ability to inhibit the proliferation and migration of glioblastoma and melanoma cells, as well as angiogenesis, without apparent toxicity. nih.goviaea.orgresearchgate.net A key area for future research is to expand these findings in animal models to better understand the broader physiological effects of RK-1.
A study investigating the combination of ginsenosides (B1230088) Rk1 and Rg5 in a type 2 diabetes mellitus (T2DM) mouse model revealed significant improvements in insulin (B600854) resistance, suggesting a potential role for Rk1 in metabolic regulation. nih.gov The combination therapy was found to regulate the Akt signaling pathway and increase the expression of GLUT4 in skeletal muscle, leading to improved glucose uptake. nih.gov These findings suggest that RK-1's physiological roles may extend beyond its anti-cancer activities.
Future in-vivo studies should aim to:
Investigate the efficacy of RK-1 in a wider range of cancer models.
Explore the potential of RK-1 in metabolic diseases like T2DM, either alone or in combination with other compounds.
Assess the long-term effects and safety profile of RK-1 administration in animal models.
Elucidate the pharmacokinetic and pharmacodynamic properties of RK-1.
Investigation of Receptor Binding and Signaling Pathways (beyond ion channels if indicated by further research)
The precise molecular targets and signaling pathways of RK-1 are not yet fully understood. While many scorpion-derived peptides target ion channels, the unique structure of RK-1 suggests it may have different or additional mechanisms of action. nih.goviaea.org
Network pharmacology and molecular docking studies have predicted that Akt1 is a key target for the combined action of ginsenosides Rk1 and Rg5 in the context of T2DM. nih.gov This interaction is thought to occur through various forces, including hydrogen bonds and hydrophobic interactions. nih.gov The study also implicated several signaling pathways, including the PI3K-Akt, FoxO, MAPK, and AMPK pathways, in the therapeutic effects observed. nih.gov
Future research in this area should focus on:
Identifying the specific receptors to which RK-1 binds.
Characterizing the downstream signaling cascades activated by RK-1 binding in various cell types.
Investigating whether RK-1's anti-tumor and metabolic effects are mediated by the same or different receptor and signaling pathways.
Exploring potential interactions with G protein-coupled receptors (GPCRs), which are common targets for signaling peptides. nih.govwikipedia.org
Rational Design of RK-1 Analogs for Enhanced Specificity
The unique structure and promising biological activities of RK-1 make it an excellent candidate for the rational design of analogs with improved properties. nih.goviaea.org By modifying the amino acid sequence of RK-1, it may be possible to enhance its specificity for particular targets, increase its stability, and reduce potential off-target effects.
The principles of rational drug design have been successfully applied to other peptides, such as glucagon-like peptide-1 (GLP-1), to develop analogs with improved therapeutic profiles for diabetes. nih.govnih.govacs.orgbiorxiv.org These strategies often involve structural modifications to stabilize helical structures, introduce conformational constraints, or alter receptor binding affinity. nih.govacs.org
For RK-1, future analog design could involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying amino acid residues to identify key determinants of activity and specificity.
Computational Modeling and Docking: Using computer simulations to predict the binding of RK-1 analogs to their target receptors and guide the design of more potent and selective molecules. nih.govx-mol.com
Peptide Stapling and Cyclization: Introducing chemical braces to lock the peptide into its bioactive conformation, potentially increasing receptor affinity and proteolytic resistance.
Potential Applications of RK-1 as a Research Tool in Cell Biology
Given its specific effects on cell proliferation, migration, and angiogenesis, RK-1 has the potential to become a valuable research tool in cell biology. nih.gov Its ability to modulate these fundamental cellular processes without causing general cytotoxicity makes it particularly useful for dissecting the underlying molecular mechanisms. iaea.orgresearchgate.net
For instance, RK-1 could be used to:
Probe Signaling Pathways: By observing the cellular responses to RK-1 treatment, researchers can gain insights into the signaling networks that control cell growth and movement.
Study Angiogenesis: The potent anti-angiogenic properties of RK-1 make it a useful tool for studying the formation of new blood vessels, a critical process in both development and disease. nih.gov
Develop New Anti-Cancer Strategies: Understanding how RK-1 inhibits tumor cell functions could lead to the identification of new therapeutic targets and the development of novel anti-cancer drugs.
Unexplored Mechanisms of Action and Regulation
While initial studies have provided valuable insights, there are still many unexplored aspects of RK-1's mechanism of action and regulation. For example, the mechanisms by which RK-1 is regulated in its natural source, the scorpion venom, are unknown.
Furthermore, the potential for RK-1 to have kinase activity-independent roles, similar to what has been observed for other proteins like RIPK1, warrants investigation. nih.gov It is also possible that RK-1's effects are mediated through interactions with non-protein molecules or through epigenetic modifications.
Future research should aim to:
Investigate the biosynthesis and regulation of RK-1 in Buthus occitanus tunetanus.
Explore whether RK-1 can directly interact with DNA or RNA to influence gene expression. wikipedia.org
Determine if RK-1's activity is modulated by post-translational modifications.
Assess the potential for RK-1 to influence cellular processes through non-receptor-mediated mechanisms, such as membrane destabilization. nih.gov
Q & A
Q. What are the primary structural features of RK-1 that classify it within the corticostatin/defensin family?
RK-1 is characterized by a 32-residue sequence with three disulfide bonds (Cys1–Cys5, Cys2–Cys6, Cys3–Cys4) forming a triple-stranded antiparallel β-sheet, as resolved by NMR spectroscopy. Unlike typical defensins, RK-1 has a lower cationic charge (+1 at pH 7 vs. +3 to +9 in other defensins) due to fewer arginines, yet retains structural homology to α-defensins. This classification was confirmed through comparative analysis of cysteine spacing and 3D folding .
Q. How was RK-1 initially discovered and characterized in renal tissues?
RK-1 was isolated from rabbit kidney homogenates using reverse-phase HPLC and Edman degradation sequencing. Functional characterization included antimicrobial assays against Escherichia coli and ion flux studies in villus enterocytes, revealing dose-dependent cell volume reduction via L-type Ca²⁺ channels (blocked by niguldipine). Its weak activity in corticostatin-specific assays (e.g., adrenocorticotropin inhibition) distinguished it from classical defensins .
Q. What experimental models are used to assess RK-1's antimicrobial activity?
Standard methods include:
- Bacterial growth inhibition assays : Incubating E. coli with RK-1 at ≥10 μM to measure MIC (minimum inhibitory concentration).
- Epithelial ion channel models : Monitoring enterocyte volume changes in response to RK-1 using calcium imaging and pharmacological blockers (e.g., niguldipine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in RK-1's functional data across different assay systems?
RK-1 shows strong antimicrobial and ion channel activity but weak corticostatin-like effects (e.g., steroidogenesis inhibition). To address this:
- Perform comparative functional assays under standardized conditions (pH, ion concentrations).
- Use structural mutagenesis to identify residues critical for specific interactions (e.g., Arg18 for cationicity).
- Apply molecular dynamics simulations to study RK-1’s binding affinity to diverse targets (e.g., bacterial membranes vs. adrenal receptors) .
Q. What methodologies are optimal for studying RK-1's interaction with epithelial ion channels?
- Calcium flux assays : Measure intracellular Ca²⁺ levels using fluorescent dyes (e.g., Fura-2) in enterocytes treated with RK-1.
- Pharmacological inhibition : Pre-treat cells with niguldipine (L-type Ca²⁺ blocker) to confirm channel specificity.
- Electrophysiology : Patch-clamp recordings to directly assess ion channel activation .
Q. How does RK-1's solvent accessibility compare to other defensins, and what implications does this have?
RK-1 exhibits 6% lower solvent-accessible surface area (SASA) than human α-defensins (e.g., HNP-3) due to tighter β-sheet packing. This reduced exposure may limit interactions with anionic bacterial membranes, explaining its weaker antimicrobial potency. SASA analysis via 1.4 Å radius solvent probes (e.g., in PyMOL) can correlate structural features with functional divergence .
Methodological Frameworks
Q. How can the PICOT/FINER frameworks guide RK-1 research design?
- PICOT Example :
- Population: Rabbit renal epithelial cells.
- Intervention: RK-1 at 10–100 μM.
- Comparison: Niguldipine-treated cells.
- Outcome: Ca²⁺ flux magnitude.
- Timeframe: Acute exposure (0–60 min).
Q. What are best practices for ensuring reproducibility in RK-1 studies?
- Detailed protocols : Document peptide synthesis (e.g., disulfide bond formation via oxidative folding) and assay conditions (e.g., buffer composition).
- Independent replication : Validate ion channel effects across multiple cell lines (e.g., Caco-2, HT-29).
- Data transparency : Share raw NMR spectra, HPLC purity data, and dose-response curves in supplementary materials .
Data Contradiction Analysis
Q. How should researchers address RK-1's variable activity in antimicrobial vs. corticostatin assays?
- Hypothesis testing : Determine if RK-1’s low cationic charge limits electrostatic interactions with bacterial membranes or adrenal receptors.
- Cross-species comparisons : Test RK-1 homologs in species with divergent defensin repertoires (e.g., human vs. rabbit).
- Machine learning : Train models to predict functional motifs using RK-1’s sequence-structure-activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
